In Vivo Potency Advantage of Imidazo[1,5-a]pyridine Scaffold Over Indolizine Analogs in FGF Antagonism
Imidazo[1,5-a]pyridine derivatives exhibit a 5-fold improvement in in vivo potency compared to indolizine-based FGF antagonists. While the indolizine series described in WO 03/084956 and WO 2005/028476 required a dose of 50 mg/kg to achieve maximal activity in murine models, imidazo[1,5-a]pyridine derivatives reached equivalent maximal activity at just 10 mg/kg [1]. This quantitative in vivo advantage is directly attributable to the imidazo[1,5-a]pyridine core, establishing a clear differentiation for programs requiring potent FGF pathway modulation.
| Evidence Dimension | In vivo efficacy dose for maximal FGF antagonism |
|---|---|
| Target Compound Data | 10 mg/kg |
| Comparator Or Baseline | Indolizine derivatives (WO 03/084956, WO 2005/028476) at 50 mg/kg |
| Quantified Difference | 5-fold lower effective dose |
| Conditions | Murine in vivo models of FGF activity |
Why This Matters
A 5-fold lower effective dose translates to reduced compound consumption, lower cost per in vivo experiment, and potentially improved safety margins in preclinical development.
- [1] US Patent Application 20080108648. Novel imidazo[1,5-a] pyridine derivatives, method for preparing same and pharmaceutical compositions containing same. View Source
